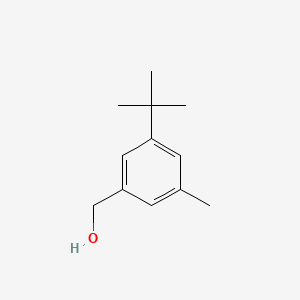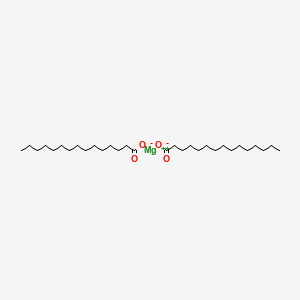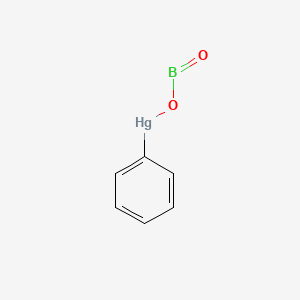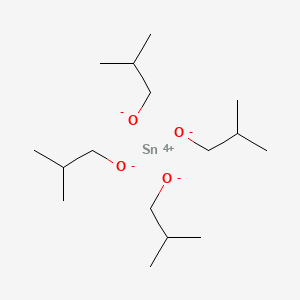
Tin(4+) 2-methylpropanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tin(4+) 2-methylpropanolate, also known as Tin(IV) tetra(2-methyl-1-propanolate), is a chemical compound with the molecular formula C16H36O4Sn and a molecular weight of 411.16464 g/mol . This compound is characterized by the presence of a tin ion in the +4 oxidation state coordinated to four 2-methylpropanolate ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tin(4+) 2-methylpropanolate can be synthesized through the reaction of tin(IV) chloride with 2-methylpropanol in the presence of a base. The reaction typically proceeds as follows:
SnCl4+4C4H9OH→Sn(OC4H9)4+4HCl
This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of tin(IV) chloride .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tin(4+) 2-methylpropanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin(IV) oxide.
Reduction: Reduction reactions can convert the tin(IV) center to lower oxidation states.
Substitution: The 2-methylpropanolate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using stronger nucleophiles or coordinating solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin(IV) oxide, while substitution reactions can produce a variety of tin complexes with different ligands .
Scientific Research Applications
Tin(4+) 2-methylpropanolate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other tin compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of coatings, adhesives, and other materials.
Mechanism of Action
The mechanism by which Tin(4+) 2-methylpropanolate exerts its effects involves the coordination of the tin center with various molecular targets. The compound can interact with nucleophiles and electrophiles, facilitating a range of chemical transformations. The specific pathways involved depend on the nature of the reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
Similar Compounds
Tin(IV) ethoxide: Similar in structure but with ethoxide ligands instead of 2-methylpropanolate.
Tin(IV) butoxide: Contains butoxide ligands and exhibits similar reactivity.
Tin(IV) isopropoxide: Features isopropoxide ligands and is used in similar applications.
Uniqueness
Tin(4+) 2-methylpropanolate is unique due to the presence of 2-methylpropanolate ligands, which can influence its reactivity and stability. The steric and electronic properties of these ligands can affect the compound’s behavior in various chemical reactions, making it distinct from other tin(IV) alkoxides .
Properties
CAS No. |
81514-95-6 |
|---|---|
Molecular Formula |
C16H36O4Sn |
Molecular Weight |
411.2 g/mol |
IUPAC Name |
2-methylpropan-1-olate;tin(4+) |
InChI |
InChI=1S/4C4H9O.Sn/c4*1-4(2)3-5;/h4*4H,3H2,1-2H3;/q4*-1;+4 |
InChI Key |
NULQMZXCJBXGSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].[Sn+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


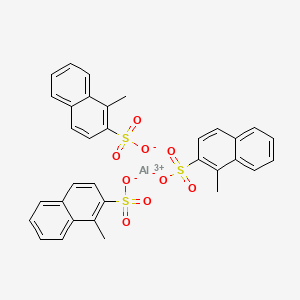
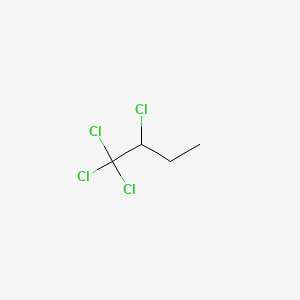

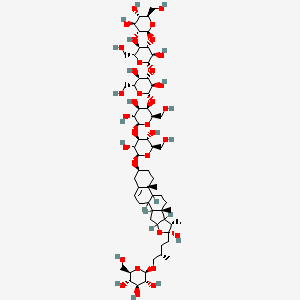
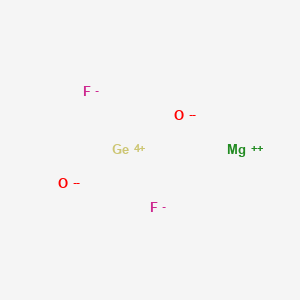
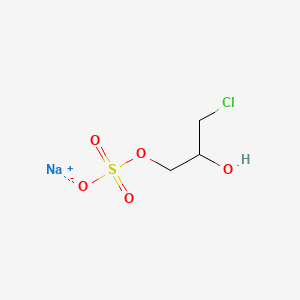

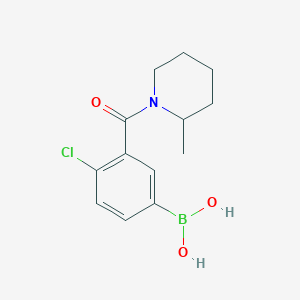


![Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]-](/img/structure/B12651167.png)
